molecular formula C10H18N2O B13598265 1-(1,8-Diazaspiro[4.5]decan-1-yl)ethan-1-one

1-(1,8-Diazaspiro[4.5]decan-1-yl)ethan-1-one

Cat. No.: B13598265
M. Wt: 182.26 g/mol
InChI Key: SRDWENYJIHXXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,8-Diazaspiro[4.5]decan-1-yl)ethan-1-one is a compound that has garnered significant attention in the field of medicinal chemistry. This compound is part of the spirocyclic family, characterized by a unique spiro structure that imparts distinct chemical and biological properties. It has been studied for its potential therapeutic applications, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death .

Preparation Methods

The synthesis of 1-(1,8-Diazaspiro[4.5]decan-1-yl)ethan-1-one involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

1-(1,8-Diazaspiro[4.5]decan-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the spirocyclic core are replaced with other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(1,8-Diazaspiro[4.5]decan-1-yl)ethan-1-one has been extensively studied for its scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1,8-Diazaspiro[4.5]decan-1-yl)ethan-1-one involves the inhibition of RIPK1 kinase activity. RIPK1 is a key regulator of necroptosis, and its inhibition can block the activation of the necroptosis pathway. This compound binds to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation. This inhibition leads to the suppression of necroptotic cell death, which has therapeutic potential in various inflammatory and neurodegenerative diseases .

Comparison with Similar Compounds

1-(1,8-Diazaspiro[4.5]decan-1-yl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific inhibition of RIPK1 and its potential therapeutic applications in diseases involving necroptosis .

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

1-(1,8-diazaspiro[4.5]decan-1-yl)ethanone

InChI

InChI=1S/C10H18N2O/c1-9(13)12-8-2-3-10(12)4-6-11-7-5-10/h11H,2-8H2,1H3

InChI Key

SRDWENYJIHXXFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC12CCNCC2

Origin of Product

United States

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